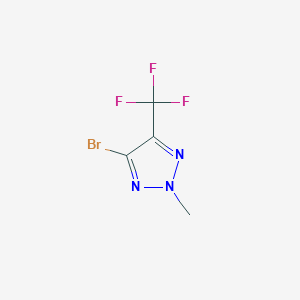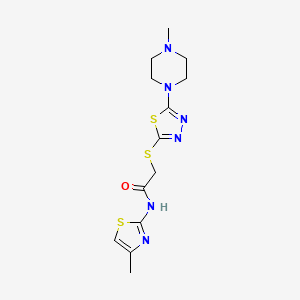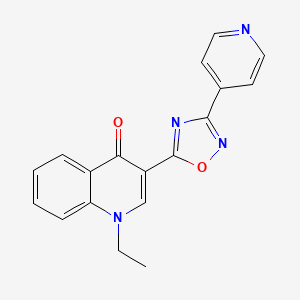
4-Bromo-2-methyl-5-(trifluoromethyl)triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Bromo-2-methyl-5-(trifluoromethyl)triazole” is a chemical compound . It is part of a class of compounds known as triazoles . Triazoles and their derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .
Synthesis Analysis
A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis of 5-trifluoromethyl 1,2,4-triazoles was achieved via the [3 + 2]-cycloaddition of nitrile imines generated in situ from hydrazonyl chloride with CF3CN .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code1S/C4H3BrF3N3/c1-11-9-2 (3 (5)10-11)4 (6,7)8/h1H3 . This indicates that the compound contains carbon ©, hydrogen (H), bromine (Br), fluorine (F), and nitrogen (N) atoms . Physical And Chemical Properties Analysis
The compound has a molecular weight of 229.99 . It is stored at a temperature of 4 degrees Celsius and is in liquid form .Aplicaciones Científicas De Investigación
Corrosion Inhibition
Triazole derivatives, including those structurally related to 4-Bromo-2-methyl-5-(trifluoromethyl)triazole, have been extensively studied for their corrosion inhibition properties. A study highlighted the efficiency of a triazole derivative for inhibiting mild steel corrosion in acidic media, demonstrating significant inhibition efficiencies which can reach up to 99% in certain acidic environments. The adsorption of these inhibitors follows Langmuir's adsorption isotherm, indicating a strong and efficient adsorption process on metal surfaces (Lagrenée et al., 2002).
Synthesis and Applications of Ionic Liquids
Triazoles have also been utilized in the synthesis of ionic liquids. Through alkylation and quaternization reactions, triazole compounds have been transformed into various ionic liquids. These ionic liquids possess unique properties, making them suitable for a wide range of applications, from green chemistry to material science. The study demonstrates the versatility of triazole compounds in synthesizing structurally diverse ionic liquids with potential industrial applications (Mirzaei et al., 2002).
Supramolecular and Coordination Chemistry
1,2,3-Triazoles, through click chemistry, have found extensive use in supramolecular and coordination chemistry. Their ability to form highly polarized structures allows for complexation with anions and cations, leading to applications in anion recognition, catalysis, and photochemistry. This showcases the triazole ring's role as a versatile functional unit in developing new materials and chemical sensors (Schulze & Schubert, 2014).
Mecanismo De Acción
Target of Action
Similar compounds have been reported to have antimicrobial effects
Mode of Action
The compound may interact with its targets through a free radical reaction . In such reactions, a molecule loses an atom, creating a free radical. This radical can then interact with other molecules, leading to various changes.
Biochemical Pathways
The compound’s potential antimicrobial effect suggests it may interfere with essential biochemical pathways in microbial cells .
Result of Action
Given its potential antimicrobial effect , it may lead to the death of microbial cells or inhibit their growth.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect a compound’s stability and how it interacts with its targets. For instance, the compound should be stored in a cool place, in a tightly closed container, and away from strong oxidizing agents .
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
4-bromo-2-methyl-5-(trifluoromethyl)triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrF3N3/c1-11-9-2(3(5)10-11)4(6,7)8/h1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADYZLLJCXGEZAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(C(=N1)Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrF3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 3-(3,4-dimethoxyphenyl)-3-{[2-(methylsulfanyl)pyridin-3-yl]formamido}propanoate](/img/structure/B2758164.png)

![3-[4-(Dimethylamino)phenyl]-1-(2-thienyl)prop-2-en-1-one](/img/structure/B2758166.png)




![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(2-(4-fluorophenoxy)ethyl)azetidine-3-carboxamide](/img/structure/B2758173.png)
![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2758174.png)

